3-Methyl-2-butenal

Description

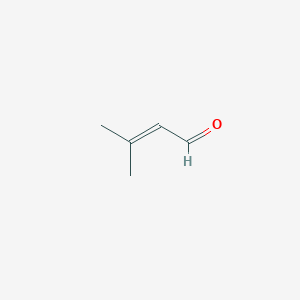

Structure

3D Structure

Propriétés

IUPAC Name |

3-methylbut-2-enal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O/c1-5(2)3-4-6/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEPQTYODOKLVSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8029606, DTXSID30756462 | |

| Record name | 3-Methylbut-2-enal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8029606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Methylbuta-1,2-dien-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30756462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

84.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless to yellow liquid with a pungent odor; [ICSC] Colorless liquid; [Alfa Aesar MSDS], Liquid, COLOURLESS-TO-YELLOW LIQUID WITH PUNGENT ODOUR., Colourless liquid; almond, mild-buttery aroma | |

| Record name | 3-Methyl-2-butenal | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19924 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 3-Methyl-2-butenal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012157 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 3-METHYL-2-BUTENAL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1294 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Methyl-2-butenal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1211/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

134 °C, 136 °C | |

| Record name | 3-Methyl-2-butenal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012157 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 3-METHYL-2-BUTENAL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1294 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

37 °C | |

| Record name | 3-METHYL-2-BUTENAL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1294 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

slightly, Solubility in water, g/100ml at 20 °C: 11 (good), Slightly soluble in water; soluble in fats, soluble (in ethanol) | |

| Record name | 3-Methyl-2-butenal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012157 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 3-METHYL-2-BUTENAL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1294 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Methyl-2-butenal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1211/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.9 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.01, 0.870-0.875 | |

| Record name | 3-METHYL-2-BUTENAL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1294 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Methyl-2-butenal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1211/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Density |

Relative vapor density (air = 1): 2.9 | |

| Record name | 3-METHYL-2-BUTENAL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1294 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

5.6 [mmHg], Vapor pressure, kPa at 20 °C: 0.75 | |

| Record name | 3-Methyl-2-butenal | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19924 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 3-METHYL-2-BUTENAL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1294 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

CAS No. |

107-86-8, 90467-71-3 | |

| Record name | 3-Methyl-2-butenal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=107-86-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Senecialdehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000107868 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methyl-2-butenal | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=149164 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Butenal, 3-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Methylbut-2-enal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8029606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Methylbuta-1,2-dien-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30756462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methyl-2-butenal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.207 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SENECIALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2JZ2B60W76 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-Methyl-2-butenal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012157 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 3-METHYL-2-BUTENAL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1294 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-20 °C | |

| Record name | 3-METHYL-2-BUTENAL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1294 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physical Properties of 3-Methyl-2-butenal

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the key physical properties of 3-Methyl-2-butenal (also known as prenal or 3-methylcrotonaldehyde), a valuable compound in various chemical syntheses. This document consolidates essential data into a clear, tabular format for easy reference and comparison. Furthermore, it outlines the standard experimental methodologies employed to determine these properties, offering a foundational understanding for laboratory practice and quality control.

Introduction

This compound (CAS No: 107-86-8) is an alpha,beta-unsaturated aldehyde with the chemical formula C5H8O.[1] It is a colorless to faint yellowish liquid with a characteristic pungent, almond-like odor.[1][2][3] Its utility as a precursor in the synthesis of various organic compounds, including pharmaceuticals and fragrances, necessitates a thorough understanding of its physical characteristics. Accurate knowledge of properties such as boiling point, density, and solubility is critical for process design, safety assessments, and the development of new applications.

Physical Properties of this compound

The physical properties of this compound have been determined by various analytical methods. The following table summarizes the key quantitative data available for this compound.

| Property | Value | Units | Notes and References |

| Molecular Weight | 84.12 | g/mol | [1][4] |

| Appearance | Colorless to light yellow liquid | - | [1][5] |

| Odor | Pungent, almond-like, fruity, nutty, sweet | - | [1][4][6] |

| Density | 0.878 | g/mL | at 20 °C[4][6] |

| 0.872 | g/mL | at 25 °C[4][6] | |

| Boiling Point | 133 - 135 | °C | at 760 mmHg[4][6][7] |

| 136 | °C | [2][8] | |

| 134 | °C | [1] | |

| Melting Point | -20 | °C | [1][6][8] |

| Flash Point | 33 | °C | Closed cup[9][10] |

| 37 | °C | [1][2][5] | |

| Refractive Index | 1.462 | - | at 20 °C, nD[4][6] |

| 1.4613 | - | [8] | |

| 1.4590-1.4650 | - | at 20 °C[11] | |

| Solubility in Water | 110 | g/L | at 20 °C[2][5][8] |

| Slightly soluble | - | [1][7] | |

| Vapor Pressure | 7 | mmHg | at 20 °C[4][6] |

| 7.5 | hPa | at 20 °C[2] | |

| 9 | hPa | at 20 °C[10] | |

| Autoignition Temperature | 145 | °C | at 1,013 hPa[1][10] |

| LogP (Octanol/Water Partition Coefficient) | 0.53 | - | at 25 °C[1][10] |

Experimental Protocols for Determination of Physical Properties

The accurate determination of the physical properties listed above relies on standardized experimental protocols. These methods ensure reproducibility and comparability of data across different laboratories. Below are detailed summaries of the methodologies for key physical property measurements.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. For this compound, this is a critical parameter for distillation and purification processes.

Methodology: A common method for determining the boiling point of chemical substances is outlined in OECD Guideline 103 and ASTM D1120 .[5][12][13][14][15][16][17][18]

-

Principle: The liquid is heated, and the temperature at which the liquid and vapor phases are in equilibrium at a given external pressure is recorded.

-

Apparatus: A typical setup includes a reaction flask, a condenser, a heating mantle, and a calibrated temperature measurement device (thermometer or thermocouple).

-

Procedure:

-

The liquid is placed in the flask with boiling chips to ensure smooth boiling.

-

The apparatus is assembled, and cooling water is circulated through the condenser.

-

The liquid is heated gradually.

-

The temperature is recorded when a steady reflux is observed, and the temperature of the vapor remains constant.

-

The observed boiling point is corrected to standard atmospheric pressure (101.325 kPa).

-

Density Measurement

Density is a fundamental physical property that relates the mass of a substance to the volume it occupies.

Methodology: The density of liquids like this compound can be accurately determined using a digital density meter, following a procedure such as ASTM D4052 .[2][19][20][21][22]

-

Principle: This method is based on the measurement of the change in the oscillation frequency of a U-shaped tube when it is filled with the sample liquid. This frequency change is directly related to the density of the liquid.

-

Apparatus: A digital density meter with a thermostatically controlled measuring cell.

-

Procedure:

-

The instrument is calibrated using two standards of known density, typically dry air and pure water.

-

The sample is introduced into the U-tube, ensuring no air bubbles are present.

-

The instrument measures the oscillation period of the filled tube and calculates the density based on the calibration.

-

The measurement is performed at a controlled temperature, as density is temperature-dependent.

-

Refractive Index Measurement

The refractive index is a dimensionless number that describes how light propagates through a substance. It is a valuable property for identifying and assessing the purity of a compound.

Methodology: The refractive index is typically measured using a refractometer, with ASTM D1218 being a relevant standard method.[6][23][24][25]

-

Principle: This method measures the critical angle of refraction of light as it passes from a prism of known refractive index to the liquid sample.

-

Apparatus: An Abbe refractometer or a digital refractometer.

-

Procedure:

-

A small drop of the liquid is placed on the prism of the refractometer.

-

The prism is closed, and the instrument is adjusted until the dividing line between the light and dark fields is sharp and centered in the crosshairs of the eyepiece (for an Abbe refractometer). Digital instruments perform this automatically.

-

The refractive index is read directly from the instrument's scale or digital display.

-

The measurement is temperature-controlled, typically at 20°C, using a circulating water bath.

-

Flash Point Determination

The flash point is the lowest temperature at which a liquid can vaporize to form an ignitable mixture in air. It is a critical safety parameter for handling and storage.

Methodology: The Pensky-Martens closed-cup method, described in ASTM D93 , is a widely used standard for determining the flash point of flammable liquids.[1][3][4][8][9]

-

Principle: The sample is heated in a closed cup at a controlled rate while being stirred. An ignition source is periodically introduced into the vapor space above the liquid. The flash point is the lowest temperature at which the application of the ignition source causes the vapors to ignite.

-

Apparatus: A Pensky-Martens closed-cup tester, which includes a test cup, a lid with a shutter mechanism for introducing the ignition source, a stirrer, and a heating source.

-

Procedure:

-

The test cup is filled with the sample to a specified level.

-

The lid is secured, and the sample is heated at a constant rate.

-

The stirrer is operated at a specified speed.

-

At regular temperature intervals, the ignition source is dipped into the cup through the shutter opening.

-

The temperature at which a distinct flash is observed is recorded as the flash point.

-

Water Solubility Determination

Water solubility is a key parameter for understanding the environmental fate and behavior of a chemical, as well as for its formulation in aqueous systems.

Methodology: OECD Guideline 105 provides standard methods for determining the water solubility of chemicals.[10][26][27] The flask method is suitable for substances with solubilities above 10 mg/L.

-

Principle: A sufficient amount of the substance is agitated in water for a prolonged period to reach saturation. The concentration of the substance in the aqueous solution is then determined analytically.

-

Apparatus: A constant temperature bath with a shaker, flasks, and an appropriate analytical instrument (e.g., GC, HPLC) for concentration measurement.

-

Procedure:

-

An excess amount of the substance is added to a flask containing pure water.

-

The flask is sealed and agitated in a constant temperature bath until equilibrium is reached (typically 24-48 hours).

-

The solution is allowed to stand to let undissolved material settle.

-

A sample of the clear aqueous phase is carefully withdrawn and analyzed to determine the concentration of the dissolved substance.

-

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the characterization of the key physical properties of a liquid chemical like this compound.

Caption: Workflow for determining key physical properties of this compound.

Conclusion

This guide has presented a consolidated summary of the essential physical properties of this compound, a compound of significant interest in chemical research and development. The provided data, presented in a clear tabular format, and the detailed descriptions of standard experimental protocols, offer a valuable resource for scientists and professionals. Adherence to these standardized methods is crucial for ensuring the quality, safety, and consistency of results in the laboratory and in industrial applications.

References

- 1. store.astm.org [store.astm.org]

- 2. store.astm.org [store.astm.org]

- 3. nazhco.com [nazhco.com]

- 4. Flash Point by Pensky-Martens Closed Cup: ASTM D93 Standard Tests - The ANSI Blog [blog.ansi.org]

- 5. store.astm.org [store.astm.org]

- 6. store.astm.org [store.astm.org]

- 7. acri.gov.tw [acri.gov.tw]

- 8. ASTM D93 | Flash Point by Pensky-Martens Closed Cup Tester [ayalytical.com]

- 9. Basics of Pensky-Martens closed-cup flash point testing | Anton Paar Wiki [wiki.anton-paar.com]

- 10. filab.fr [filab.fr]

- 11. laboratuar.com [laboratuar.com]

- 12. standards.iteh.ai [standards.iteh.ai]

- 13. store.astm.org [store.astm.org]

- 14. webstore.ansi.org [webstore.ansi.org]

- 15. search.library.brandeis.edu [search.library.brandeis.edu]

- 16. oecd.org [oecd.org]

- 17. oecd.org [oecd.org]

- 18. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 103 ... - OECD - Google Books [books.google.com]

- 19. ASTM D4052 - eralytics [eralytics.com]

- 20. Standard Test Method for Density, Relative Density, and API Gravity of Petroleum Liquids - The ANSI Blog [blog.ansi.org]

- 21. ASTM D4052 | ASTM Vapor Pressure of Petroleum Products [ayalytical.com]

- 22. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]

- 23. scribd.com [scribd.com]

- 24. store.astm.org [store.astm.org]

- 25. img.antpedia.com [img.antpedia.com]

- 26. oecd.org [oecd.org]

- 27. oecd.org [oecd.org]

3-Methyl-2-butenal CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyl-2-butenal, an α,β-unsaturated aldehyde, is a molecule of significant interest in various scientific fields. It is recognized by its characteristic almond-like odor and is found in various natural sources.[1] This guide provides a comprehensive overview of this compound, detailing its chemical properties, synthesis, analytical methods, and biological significance, with a particular focus on its role in cellular signaling pathways.

Chemical and Physical Properties

This compound, also known as prenal or senecialdehyde, possesses the chemical formula C₅H₈O.[2] A summary of its key identifiers and physicochemical properties is presented below.

| Property | Value | Reference |

| CAS Number | 107-86-8 | [2] |

| Molecular Weight | 84.12 g/mol | [2] |

| IUPAC Name | 3-methylbut-2-enal | [2] |

| Synonyms | 3-Methylcrotonaldehyde, Prenal, Senecialdehyde, 3,3-Dimethylacrolein | [2] |

| Appearance | Clear colorless to light yellow liquid | [1] |

| Boiling Point | 133-135 °C | [3] |

| Melting Point | -20 °C | [1] |

| Flash Point | 33.9 °C | [1] |

| Density | 0.872 g/mL at 25 °C | [1] |

| Solubility in Water | 110 g/L at 20 °C | [4] |

Synthesis and Purification

Several methods for the synthesis of this compound have been reported. Below are detailed protocols for two common approaches.

Experimental Protocol: Isomerization of 3-Methyl-3-buten-1-al

This method involves the isomerization of 3-methyl-3-buten-1-al in the presence of an acid or base catalyst.[5]

Materials:

-

3-Methyl-3-buten-1-al

-

Strong acid (e.g., sulfuric acid) or basic compound (e.g., sodium hydroxide)

-

Solvent (optional)

-

Reaction vessel with temperature control

-

Distillation apparatus

Procedure:

-

Charge the reaction vessel with 3-methyl-3-buten-1-al and a catalytic amount of the chosen acid or base. A solvent can be used if necessary.

-

Heat the mixture to a temperature between 50°C and 250°C.

-

Maintain the reaction for a period ranging from 10 seconds to 300 minutes, monitoring the progress by a suitable analytical method (e.g., GC-MS).

-

Upon completion, cool the reaction mixture.

-

Isolate the this compound from the reaction mixture by fractional distillation.[5]

Experimental Protocol: Oxidation of 3-Methyl-2-buten-1-ol

This protocol describes the oxidation of the corresponding alcohol to the aldehyde. A general method for the oxidation of primary alcohols to aldehydes is adapted here.[6]

Materials:

-

3-Methyl-2-buten-1-ol

-

2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO)

-

Potassium bromide

-

Sodium hypochlorite (NaOCl) solution (1 M)

-

Dichloromethane

-

Water

-

Magnesium sulfate (anhydrous)

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

In a round-bottomed flask, dissolve 3-methyl-2-buten-1-ol and a catalytic amount of TEMPO in dichloromethane.

-

Add an aqueous solution of potassium bromide.

-

Cool the vigorously stirred mixture to approximately 0°C in an ice bath.

-

Slowly add the sodium hypochlorite solution, maintaining the temperature below 15°C.

-

After the addition is complete, continue stirring for a short period until the reaction is complete (monitor by TLC or GC).

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with water, dilute hydrochloric acid, and saturated sodium bicarbonate solution.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter and remove the solvent under reduced pressure.

-

Purify the resulting crude this compound by distillation.[6]

Purification

Fractional distillation is the primary method for purifying this compound.[1] Due to its sensitivity to air, it is recommended to perform the distillation under an inert atmosphere (e.g., nitrogen) and store the purified product under refrigeration.[1]

Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a standard technique for the identification and quantification of this compound.

Instrumentation and Conditions (Example):

-

Column: DB-5ms or equivalent

-

Injector Temperature: 250°C

-

Oven Program: Start at 40°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.

-

Carrier Gas: Helium

-

MS Detector: Electron Ionization (EI) at 70 eV

-

Mass Range: m/z 35-350

The mass spectrum of this compound typically shows a molecular ion peak at m/z 84 and characteristic fragment ions.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is crucial for the structural elucidation of this compound.

¹H NMR (400 MHz, CDCl₃):

-

Chemical shifts (δ) are typically observed around 9.9-10.0 ppm (aldehyde proton), 5.8-5.9 ppm (vinylic proton), and 2.0-2.2 ppm (methyl protons).[2]

¹³C NMR (100.54 MHz, CDCl₃):

-

Characteristic peaks are expected around 191 ppm (carbonyl carbon), 160 ppm and 128 ppm (alkene carbons), and 27 ppm and 19 ppm (methyl carbons).[2]

Biological Significance and Signaling Pathways

This compound is an endogenously formed compound resulting from lipid peroxidation, a process indicative of oxidative stress. This aldehyde is known to be reactive and can interact with cellular macromolecules, thereby influencing cellular signaling.

Interaction with Protein Tyrosine Phosphatases (PTPs)

A significant biological effect of α,β-unsaturated aldehydes like this compound is the inactivation of protein tyrosine phosphatases (PTPs). PTPs are a large family of enzymes that play a critical role in regulating signal transduction pathways by dephosphorylating tyrosine residues on proteins.[7] The inactivation of PTPs by this compound can lead to the dysregulation of these pathways, which has been implicated in various pathological conditions.

Implication in MAPK Signaling

The mitogen-activated protein kinase (MAPK) signaling pathway is a key cascade that regulates cellular processes such as proliferation, differentiation, and apoptosis.[8] The activity of the MAPK pathway is tightly controlled by a balance of phosphorylation by kinases and dephosphorylation by phosphatases, including PTPs.[7] By inactivating PTPs, this compound can indirectly lead to the sustained activation of the MAPK pathway, potentially contributing to cellular stress responses and pathological outcomes.

Caption: Lipid peroxidation and its impact on PTP-mediated signaling.

Experimental Protocol: Lipid Peroxidation (MDA) Assay

This assay measures malondialdehyde (MDA), a product of lipid peroxidation, which can be indicative of the environment where this compound is formed.[9]

Materials:

-

Biological sample (e.g., cell lysate, plasma)

-

MDA Lysis Buffer

-

Butylated hydroxytoluene (BHT)

-

Phosphotungstic acid solution

-

Thiobarbituric acid (TBA) solution

-

MDA standard

-

Microcentrifuge

-

Spectrophotometer or fluorometer

Procedure:

-

Sample Preparation: Homogenize tissue or cells in MDA Lysis Buffer containing BHT on ice. Centrifuge to remove insoluble material.[9]

-

Protein Precipitation: Add phosphotungstic acid solution to the supernatant, vortex, and incubate at room temperature. Centrifuge to pellet the protein.[9]

-

MDA Standard Curve: Prepare a series of MDA standards of known concentrations.

-

Reaction: Resuspend the sample pellet and mix the standards with the TBA solution.

-

Incubate the samples and standards at 95°C for 60 minutes.

-

Cool the reaction mixture in an ice bath.

-

Measurement: Measure the absorbance at 532 nm or fluorescence at λex = 532 nm / λem = 553 nm.

-

Quantification: Determine the MDA concentration in the samples by comparing their readings to the standard curve.

Toxicological Data

| Parameter | Species | Route | Value | Reference |

| LD₅₀ | Rat | Oral | 690 mg/kg | [4] |

| LD₅₀ | Rabbit | Dermal | 3400 mg/kg | [4] |

| LC₅₀ | Rat | Inhalation | 3.7 mg/L (4 hours) | [4] |

Conclusion

This compound is a reactive aldehyde with well-defined chemical properties and diverse biological activities. Its formation as a byproduct of lipid peroxidation links it to cellular oxidative stress. The ability of this compound to inactivate protein tyrosine phosphatases highlights a mechanism by which it can disrupt critical signaling pathways, such as the MAPK cascade. This technical guide provides researchers and drug development professionals with a foundational understanding of this compound, from its synthesis and analysis to its biological implications, thereby facilitating further investigation into its roles in health and disease.

References

- 1. lookchem.com [lookchem.com]

- 2. This compound | C5H8O | CID 61020 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 107-86-8 [chemicalbook.com]

- 4. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 5. US4192820A - Preparation of 3-methyl-2-buten-1-al - Google Patents [patents.google.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Protein Tyrosine Phosphatases: From Housekeeping Enzymes to Master-Regulators of Signal Transduction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]

- 9. sigmaaldrich.com [sigmaaldrich.com]

Spectroscopic Profile of 3-Methyl-2-butenal: A Technical Guide

This guide provides a comprehensive overview of the spectroscopic data for 3-methyl-2-butenal (also known as prenal or 3,3-dimethylacrolein), a key alpha,beta-unsaturated aldehyde. The information is tailored for researchers, scientists, and professionals in drug development, offering a detailed look at its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The following tables summarize the ¹H and ¹³C NMR data for this compound, typically recorded in deuterated chloroform (CDCl₃).

¹H NMR Data

The ¹H NMR spectrum of this compound is characterized by signals corresponding to the aldehydic proton, the vinyl proton, and the two methyl groups.

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~9.96 | Doublet | H-1 (Aldehyde) |

| ~5.88 | Doublet | H-2 (Vinyl) |

| ~2.18 | Singlet | C-3 Methyl Protons |

| ~1.99 | Singlet | C-3 Methyl Protons |

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.

¹³C NMR Data.[1]

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~191.0 | C-1 (Carbonyl) |

| ~160.7 | C-3 (Quaternary) |

| ~128.1 | C-2 (Vinyl CH) |

| ~27.2 | C-3 Methyl |

| ~18.9 | C-3 Methyl |

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound shows characteristic absorption bands for the aldehyde and alkene functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2970-2870 | Medium | C-H stretch (alkane) |

| ~2820, ~2720 | Weak | C-H stretch (aldehyde) |

| ~1685 | Strong | C=O stretch (conjugated aldehyde) |

| ~1630 | Medium | C=C stretch (alkene) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which helps in determining the molecular weight and elemental composition. The electron ionization (EI) mass spectrum of this compound is presented below.

| m/z | Relative Intensity | Assignment |

| 84 | High | [M]⁺ (Molecular Ion) |

| 83 | Moderate | [M-H]⁺ |

| 55 | Very High (Base Peak) | [M-CHO]⁺ |

| 41 | High | [C₃H₅]⁺ |

| 39 | Moderate | [C₃H₃]⁺ |

Experimental Protocols

While specific experimental parameters can vary between instruments and laboratories, the following sections outline the general methodologies for obtaining the spectroscopic data presented above.

NMR Spectroscopy

Sample Preparation: A small amount of this compound (typically 5-10 mg) is dissolved in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). The solution is then transferred to a 5 mm NMR tube.

Instrumentation and Data Acquisition:

-

Spectrometer: A high-field NMR spectrometer, for instance, a 400 MHz instrument, is used.[1]

-

¹H NMR: The spectrum is acquired using a standard pulse sequence. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-12 ppm), and a relaxation delay of 1-5 seconds.

-

¹³C NMR: A proton-decoupled pulse sequence is typically used to obtain a spectrum with single lines for each carbon. A wider spectral width (e.g., 0-220 ppm) is required. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans and a longer acquisition time are necessary compared to ¹H NMR.

Attenuated Total Reflectance (ATR) - IR Spectroscopy

Sample Preparation: For a liquid sample like this compound, a single drop is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).

Instrumentation and Data Acquisition:

-

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory is used.

-

Measurement: A background spectrum of the clean, empty ATR crystal is recorded first. The sample is then applied to the crystal, and the sample spectrum is acquired. The instrument software automatically subtracts the background spectrum to produce the final infrared spectrum of the sample. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as dichloromethane or hexane.

Instrumentation and Data Acquisition:

-

Gas Chromatograph (GC): A small volume of the prepared solution (e.g., 1 µL) is injected into the GC. The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column (e.g., a 30 m non-polar column). The column is heated using a temperature program to separate the components of the sample.

-

Mass Spectrometer (MS): As the this compound elutes from the GC column, it enters the ion source of the mass spectrometer. In the ion source, the molecules are typically ionized by electron impact (EI) at 70 eV. The resulting ions (the molecular ion and various fragment ions) are then separated by their mass-to-charge ratio in the mass analyzer and detected. A mass spectrum is recorded for the GC peak corresponding to this compound.[1]

Logical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis of this compound.

References

An In-depth Technical Guide to the Thermodynamic Properties and Constants of Prenal

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prenal, systematically known as 3-methyl-2-butenal, is an α,β-unsaturated aldehyde with the chemical formula C₅H₈O. As a volatile organic compound, it is found in various natural sources and is a product of certain biochemical pathways. Understanding the thermodynamic properties of prenal is crucial for its application in chemical synthesis, for assessing its environmental fate, and for studying its role in biological systems. This technical guide provides a comprehensive overview of the available thermodynamic data for prenal, details the experimental methods for their determination, and explores a key biological pathway in which prenal is involved.

Core Thermodynamic Properties of Prenal

A thorough review of available scientific literature and chemical databases indicates a lack of experimentally determined thermodynamic data for prenal in its liquid state. While physical properties are well-documented, core thermodynamic constants such as standard enthalpy of formation, standard molar entropy, Gibbs free energy of formation, and heat capacity have not been extensively measured or reported. The data presented in the following tables are based on estimations and predictions from chemical property databases and should be used with an understanding of their theoretical nature. Further experimental validation is highly recommended.

Physical and Chemical Constants

| Property | Value | Source |

| Molecular Formula | C₅H₈O | --INVALID-LINK-- |

| Molecular Weight | 84.12 g/mol | --INVALID-LINK-- |

| CAS Number | 107-86-8 | --INVALID-LINK-- |

| Boiling Point | 133-135 °C at 760 mmHg | --INVALID-LINK-- |

| Density | 0.878 g/mL at 20 °C | --INVALID-LINK-- |

| Appearance | Colorless to light yellow liquid | --INVALID-LINK-- |

| Solubility in Water | 110 g/L at 20 °C | --INVALID-LINK--[1] |

Estimated Thermodynamic Properties

The following table summarizes the estimated thermodynamic properties for prenal. It is important to note that these are not experimental values and are provided for estimation purposes.

| Thermodynamic Property | Symbol | Estimated Value | Unit | Source |

| Standard Enthalpy of Formation (gas) | ΔfH°(g) | - | kJ/mol | --INVALID-LINK--[2] |

| Standard Gibbs Free Energy of Formation (gas) | ΔfG°(g) | - | kJ/mol | --INVALID-LINK--[2] |

| Ideal Gas Heat Capacity | C_p(gas) | - | J/mol·K | --INVALID-LINK--[2] |

Experimental Protocols for Determining Thermodynamic Properties

The determination of the thermodynamic properties of organic compounds like prenal relies on well-established experimental techniques, primarily calorimetry.

Enthalpy of Formation

The standard enthalpy of formation (ΔfH°) is typically determined using bomb calorimetry .

Methodology:

-

A precisely weighed sample of prenal is placed in a crucible inside a high-pressure vessel known as a "bomb."

-

The bomb is filled with pure oxygen under high pressure.

-

The bomb is then submerged in a known quantity of water in an insulated container (the calorimeter).

-

The sample is ignited electrically, causing complete combustion.

-

The temperature change of the water is meticulously measured.

-

The heat of combustion is calculated from the temperature rise and the heat capacity of the calorimeter system.

-

The standard enthalpy of formation is then derived from the heat of combustion using Hess's Law, along with the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).

Heat Capacity

The heat capacity (Cp) of liquid prenal can be measured using Differential Scanning Calorimetry (DSC) .

Methodology:

-

A small, accurately weighed sample of prenal is hermetically sealed in a sample pan.

-

An empty, sealed pan is used as a reference.

-

Both the sample and reference pans are placed in the DSC instrument.

-

The instrument heats both pans at a controlled, linear rate over a defined temperature range.

-

The DSC measures the difference in heat flow required to increase the temperature of the sample compared to the reference.

-

This differential heat flow is directly proportional to the heat capacity of the sample at a given temperature.

Biological Significance: The Cytokinin Degradation Pathway

Prenal is a known metabolic product in the degradation pathway of certain cytokinins, a class of plant hormones that promote cell division and growth. Specifically, prenal is formed from the enzymatic cleavage of N⁶-(Δ²-isopentenyl)adenine.[1][3]

An enzyme preparation from immature corn kernels has been shown to catalyze the cleavage of N⁶-(Δ²-isopentenyl)adenine, yielding this compound as the primary product derived from the side chain.[3] This degradation is an important mechanism for regulating cytokinin levels in plants, thereby controlling various aspects of their growth and development. The enzyme responsible for this cleavage is a cytokinin oxidase/dehydrogenase (CKX).

The overall reaction is as follows:

N⁶-(Δ²-isopentenyl)adenine + H₂O + O₂ → Adenine + this compound + H₂O₂

Conclusion

This technical guide has summarized the currently available, though limited, thermodynamic data for prenal. While key physical constants are well-established, there is a clear need for experimental determination of its core thermodynamic properties to provide a more robust foundation for its use in research and development. The outlined experimental protocols provide a roadmap for obtaining this critical data. Furthermore, the identification of prenal as a product of the cytokinin degradation pathway highlights its relevance in plant biochemistry and suggests avenues for further investigation into its biological roles. This information serves as a valuable resource for researchers, scientists, and drug development professionals working with or encountering this versatile aldehyde.

References

The Atmospheric Chemistry of 3-Methyl-2-butenal: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methyl-2-butenal, an α,β-unsaturated aldehyde, enters the atmosphere from both biogenic and anthropogenic sources. Its atmospheric fate is governed by a complex series of reactions with key oxidants, including hydroxyl radicals (OH), nitrate radicals (NO₃), and ozone (O₃), as well as by photolysis. These processes lead to the formation of various secondary products, some of which may contribute to the formation of secondary organic aerosol (SOA), impacting air quality and climate. This technical guide provides an in-depth overview of the current understanding of the atmospheric chemistry of this compound, presenting key kinetic data, reaction mechanisms, and detailed experimental protocols for its study.

Introduction

This compound ((CH₃)₂C=CHCHO), also known as prenal, is a reactive volatile organic compound (VOC). It is emitted from various plant species and is also used in the industrial synthesis of vitamins and fragrances[1]. Due to its chemical structure, featuring a double bond and an aldehyde functional group, this compound is highly susceptible to degradation by atmospheric oxidants. Understanding its atmospheric lifecycle is crucial for accurately modeling tropospheric chemistry and assessing its impact on air quality and climate. This guide summarizes the key atmospheric processes involving this compound, with a focus on quantitative data, experimental methodologies, and reaction pathways.

Atmospheric Reactions and Kinetics

The primary atmospheric removal pathways for this compound are reactions with OH radicals, NO₃ radicals, O₃, and photolysis. The rate constants for these reactions determine the atmospheric lifetime of this compound and are summarized in Table 1.

| Reaction | Rate Constant (cm³ molecule⁻¹ s⁻¹) | Temperature (K) | Reference |

| OH Radicals | (6.21 ± 0.18) x 10⁻¹¹ | 296 ± 2 | [2] |

| NO₃ Radicals | (19.1 ± 4.1) x 10⁻¹⁵ | 295 ± 3 | |

| Ozone (O₃) | 1.82 x 10⁻¹⁸ (calculated) | ~298 | [3] |

Table 1: Rate Constants for the Gas-Phase Reactions of this compound with Major Atmospheric Oxidants.

Reaction with Hydroxyl Radicals (OH)

The reaction with the hydroxyl radical is the dominant daytime degradation pathway for this compound. This reaction proceeds via two main channels: OH addition to the C=C double bond and H-atom abstraction from the aldehydic group[2].

The major products of the OH-initiated oxidation of this compound in the presence of NOx are presented in Table 2.

| Product | Molar Yield (%) |

| Acetone | 74 ± 6 |

| Glyoxal | 40 ± 3 |

| Carbon Dioxide (CO₂) | 30-39 |

| Organic Nitrates (RONO₂) | 8.5 ± 2.3 |

| Peroxyacyl Nitrates (PANs) | 5 - 8 |

| 2-Hydroxy-2-methylpropanal | 4.6 ± 0.7 |

Table 2: Molar Yields of Products from the Reaction of this compound with OH Radicals in the Presence of NOx[2].

The formation of these products can be explained by the subsequent reactions of the initial radical adducts, as depicted in the signaling pathway diagram below.

References

An In-depth Technical Guide to the Discovery and Historical Literature of 3-Methyl-2-butenal

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methyl-2-butenal, also known as prenal or senecialdehyde, is an α,β-unsaturated aldehyde that serves as a valuable intermediate in the synthesis of various fine chemicals, including fragrances, vitamins, and pharmaceuticals. This technical guide provides a comprehensive overview of the discovery and historical literature surrounding this compound, detailing its natural occurrence, early synthetic methodologies, and physicochemical properties. The information is presented to aid researchers and professionals in understanding the foundational chemistry of this important compound.

Introduction

This compound (CAS No. 107-86-8) is a naturally occurring organic compound found in a variety of essential oils and food products.[1] Its unique chemical structure, featuring a conjugated system with a carbonyl group and a carbon-carbon double bond, imparts a high degree of reactivity, making it a versatile building block in organic synthesis. This guide traces the historical journey of this compound from its early identification in natural sources to the development of synthetic methods that have enabled its large-scale industrial production.

Discovery and Natural Occurrence

While a singular, definitive "discovery" of this compound in the historical literature is not readily apparent, its identification is closely tied to the analysis of essential oils in the late 19th and early 20th centuries. Early chemists investigating the components of various plants and fruits likely encountered this aldehyde. It is a catabolic product of isopentenyladenine (iP), a type of cytokinin, which is a plant hormone. The enzymatic degradation of iP by cytokinin oxidase yields adenine and this compound.[2]

This compound has been identified as a volatile component in a wide array of natural sources, contributing to their characteristic aromas. These include:

-

Fruits: Blackberries (up to 0.34%)[1]

-

Herbs and Spices: Wild ginger (0.05% in root material)[1]

-

Foods: Raw beef (0.36%) and roasted chicken (9 µg/kg in dripping fat)[1]

Its presence in these and other natural products underscores its role in the chemical ecology of plants and its contribution to the flavor and fragrance profiles of various foods.

Historical Synthesis

Early synthetic efforts for α,β-unsaturated aldehydes often involved aldol condensation reactions. While a specific first synthesis of this compound is not clearly documented in readily available historical records, the fundamental reactions for its creation were established in the late 19th and early 20th centuries.

One of the early and significant industrial methods for the production of this compound involves the reaction of isobutene with formaldehyde , followed by an oxidative dehydration step.[1][3] Another important synthetic route is the isomerization of 3-methyl-3-buten-1-al in the presence of an acidic or basic catalyst.[4] This process proved to be advantageous, providing the desired product in high yield and purity.[4]

The following diagram illustrates a general workflow for the synthesis of this compound via the isomerization of 3-methyl-3-buten-1-al.

References

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of 3-Methyl-2-butenal from Isobutene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the laboratory synthesis of 3-Methyl-2-butenal (prenal), a valuable intermediate in the synthesis of fragrances, vitamins, and pharmaceuticals. The synthesis is a two-step process commencing with the Prins reaction of isobutene and formaldehyde to yield 3-methyl-3-buten-1-ol (isoprenol), followed by the catalytic oxidative dehydrogenation of isoprenol to the final product, this compound. This guide offers comprehensive experimental procedures, data presentation in tabular format for clarity, and a visual representation of the synthesis workflow.

Introduction

This compound is a key building block in organic synthesis, notably in the production of citral, which is a precursor to Vitamin A and various fragrances. The industrial production of this compound often starts from readily available petrochemical feedstocks, isobutene and formaldehyde. The synthetic route described herein is a well-established laboratory-scale adaptation of this industrial process, focusing on clarity, reproducibility, and characterization of the intermediate and final products.

The overall synthetic pathway can be summarized as follows:

-

Step 1: Prins Reaction. Isobutene reacts with formaldehyde in the presence of an acid catalyst to form 3-methyl-3-buten-1-ol (isoprenol). This reaction is a classic example of an electrophilic addition.

-

Step 2: Oxidative Dehydrogenation. The intermediate, 3-methyl-3-buten-1-ol, is then oxidized to this compound. This step requires a suitable catalyst to selectively oxidize the allylic alcohol.

Experimental Protocols

Step 1: Synthesis of 3-Methyl-3-buten-1-ol (Isoprenol) via Prins Reaction

This protocol describes the acid-catalyzed reaction of isobutene and formaldehyde.

Materials:

-

Paraformaldehyde

-

Isobutene (liquefied)

-

H-ZSM-5 zeolite catalyst (Si/Al ratio = 40)

-

Dichloromethane (anhydrous)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

High-pressure reactor equipped with a magnetic stirrer, temperature controller, and pressure gauge.

Procedure:

-

Activate the H-ZSM-5 catalyst by heating at 550 °C for 4 hours under a stream of dry air. Cool down under vacuum and store in a desiccator.

-

To the high-pressure reactor, add paraformaldehyde (e.g., 3.0 g, 0.1 mol) and the activated H-ZSM-5 catalyst (e.g., 5 wt% relative to paraformaldehyde).

-

Seal the reactor and purge with nitrogen gas.

-

Cool the reactor to -10 °C and introduce liquefied isobutene (e.g., 11.2 g, 0.2 mol) and anhydrous dichloromethane (50 mL).

-

Stir the mixture and heat the reactor to the desired temperature (e.g., 150 °C). The pressure will increase upon heating.

-

Maintain the reaction at this temperature for a specified time (e.g., 4 hours), monitoring the pressure.

-

After the reaction is complete, cool the reactor to room temperature and carefully vent the excess isobutene.

-

Filter the reaction mixture to remove the catalyst.

-

Wash the filtrate with a saturated sodium bicarbonate solution to neutralize any residual acid.

-

Separate the organic layer and dry it over anhydrous magnesium sulfate.

-

Remove the solvent by rotary evaporation.

-

The crude product, 3-methyl-3-buten-1-ol, can be purified by fractional distillation under reduced pressure.

Expected Yield: The yield of 3-methyl-3-buten-1-ol can vary depending on the reaction conditions but is typically in the range of 60-80%.

Step 2: Synthesis of this compound (Prenal) via Oxidative Dehydrogenation

This protocol outlines the conversion of 3-methyl-3-buten-1-ol to this compound.

Materials:

-

3-Methyl-3-buten-1-ol (from Step 1)

-

Palladium(II) acetate

-

Sodium acetate

-

Oxygen (balloon)

-

Dimethyl sulfoxide (DMSO)

-

Dichloromethane

-

Water

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve 3-methyl-3-buten-1-ol (e.g., 4.3 g, 50 mmol) in a mixture of DMSO (50 mL) and water (5 mL).

-

Add palladium(II) acetate (e.g., 0.11 g, 0.5 mmol) and sodium acetate (e.g., 0.82 g, 10 mmol).

-

Flush the flask with oxygen and then maintain a positive pressure of oxygen using a balloon.

-

Heat the reaction mixture to 80 °C and stir vigorously for 24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and dilute with water (100 mL).

-

Extract the product with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Remove the solvent by rotary evaporation.

-

The crude this compound can be purified by column chromatography on silica gel or by distillation.

Expected Yield: The yield of this compound is typically in the range of 70-90%.

Data Presentation

Table 1: Reaction Parameters and Yields

| Step | Reactants | Catalyst | Temperature (°C) | Time (h) | Product | Typical Yield (%) |

| 1 | Isobutene, Formaldehyde | H-ZSM-5 | 150 | 4 | 3-Methyl-3-buten-1-ol | 60-80 |

| 2 | 3-Methyl-3-buten-1-ol, O₂ | Pd(OAc)₂ | 80 | 24 | This compound | 70-90 |

Table 2: Physicochemical and Spectroscopic Data of this compound

| Property | Value |

| Molecular Formula | C₅H₈O |

| Molecular Weight | 84.12 g/mol |

| Appearance | Colorless to pale yellow liquid[1] |

| Boiling Point | 133-135 °C[1] |

| Density | 0.878 g/mL at 20 °C[1] |

| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 9.97 (d, 1H), 5.88 (d, 1H), 2.19 (s, 3H), 2.00 (s, 3H) |

| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 191.0, 160.7, 128.1, 27.2, 18.9 |

| IR (neat) ν (cm⁻¹) | 2917, 2858, 1678 (C=O), 1625 (C=C), 1445, 1378 |

Visualization of the Synthesis Workflow

Caption: Synthetic workflow for this compound from isobutene.

Safety Precautions

-

Isobutene is a flammable gas and should be handled with care in a well-ventilated fume hood.

-

Formaldehyde (from paraformaldehyde) is a suspected carcinogen and is toxic. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

High-pressure reactions should be conducted behind a blast shield.

-

Palladium compounds are toxic and should be handled with care.

-

All organic solvents are flammable and should be used in a well-ventilated area away from ignition sources.

Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS). The data presented in Table 2 can be used as a reference.

Conclusion

The two-step synthesis of this compound from isobutene and formaldehyde is a reliable and scalable laboratory procedure. The protocols provided, along with the tabulated data and workflow visualization, offer a comprehensive guide for researchers in organic synthesis and related fields. Careful adherence to the experimental procedures and safety precautions is essential for a successful and safe synthesis.

References

Application Notes and Protocols for the Synthesis of Vitamin A Utilizing 3-Methyl-2-butenal as a Precursor

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of Vitamin A, utilizing 3-methyl-2-butenal as a key starting material. This document outlines a multi-step synthetic pathway, including the formation of critical intermediates such as citral, pseudoionone, and β-ionone, culminating in the synthesis of Vitamin A via the Wittig reaction.

Introduction

Vitamin A (retinol) is a vital nutrient essential for vision, immune function, and cellular growth. Industrial synthesis of Vitamin A is a critical process for the pharmaceutical and nutritional supplement industries. This compound, also known as prenal, serves as a valuable C5 building block in the total synthesis of Vitamin A. This pathway leverages classic organic reactions, including aldol condensation and the Wittig reaction, to construct the characteristic polyene chain of the Vitamin A molecule. The following protocols provide a laboratory-scale guide for this synthesis.

Overall Synthetic Pathway

The synthesis begins with the formation of citral (a C10 compound) from this compound (prenal) and 3-methyl-2-buten-1-ol (prenol). Citral then undergoes an aldol condensation with acetone to yield pseudoionone (a C13 ketone). Subsequent acid-catalyzed cyclization of pseudoionone affords β-ionone, a key C13 intermediate. β-Ionone is then converted to a C15 phosphonium salt, which undergoes a Wittig reaction with a C5 aldehyde fragment to furnish the final C20 carbon skeleton of Vitamin A acetate.

digraph "Vitamin_A_Synthesis_Pathway" {

graph [rankdir="LR", splines=ortho, nodesep=0.6];

node [shape=rectangle, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10];

edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=normal];

"this compound (Prenal)" [fillcolor="#4285F4", fontcolor="#FFFFFF"];

"3-Methyl-2-buten-1-ol (Prenol)" [fillcolor="#4285F4", fontcolor="#FFFFFF"];

"Citral" [fillcolor="#34A853", fontcolor="#FFFFFF"];

"Pseudoionone" [fillcolor="#FBBC05", fontcolor="#202124"];

"beta-Ionone" [fillcolor="#EA4335", fontcolor="#FFFFFF"];

"C15-Phosphonium Salt" [fillcolor="#5F6368", fontcolor="#FFFFFF"];

"Vitamin A Acetate" [shape=Mdiamond, style=filled, fillcolor="#000000", fontcolor="#FFFFFF"];

"this compound (Prenal)" -> "Citral" [label=" Acetalization/Rearrangement"];

"3-Methyl-2-buten-1-ol (Prenol)" -> "Citral";

"Citral" -> "Pseudoionone" [label=" Aldol Condensation\n(Acetone, Base)"];

"Pseudoionone" -> "beta-Ionone" [label=" Cyclization\n(H2SO4)"];

"beta-Ionone" -> "C15-Phosphonium Salt" [label=" Conversion"];

"C15-Phosphonium Salt" -> "Vitamin A Acetate" [label=" Wittig Reaction\n(C5-aldehyde)"];

}

Caption: Workflow for the synthesis of Citral.

Protocol 2: Synthesis of Pseudoionone from Citral

This protocol details the base-catalyzed aldol condensation of citral with acetone.

Materials:

-

Citral

-

Acetone (dried over anhydrous potassium carbonate)

-

Sodium hydroxide solution (e.g., 41% aqueous) or Sodium ethoxide in ethanol

-

1% Hydrochloric acid

-

Anhydrous sodium sulfate

-

Diethyl ether (for extraction)

Procedure:

-

Reaction Setup:

-

In a 2-L round-bottomed flask fitted with a mechanical stirrer, a dropping funnel, and a thermometer, place pure citral (1.0 eq) and dried acetone (10.4 eq).

-

Cool the mixture to -10°C in an ice-salt bath.

-

Condensation:

-

Slowly add a solution of sodium ethoxide in ethanol over a period of 10 minutes, maintaining the low temperature.

-

After the addition is complete, continue to stir the mixture for an additional 20 minutes.

-

Work-up and Purification:

-

Neutralize the reaction mixture with 2 M HCl. The solution should turn yellow.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether.

-

Wash the organic layer with water and then with a saturated sodium chloride solution.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

The crude pseudoionone can be purified by vacuum distillation.[1][2]

Protocol 3: Synthesis of β-Ionone from Pseudoionone

This protocol describes the acid-catalyzed cyclization of pseudoionone to form β-ionone.

Materials:

-

Pseudoionone

-

Concentrated sulfuric acid (98%)

-

Glacial acetic acid

-

Methylene chloride or Toluene (solvent)

-

Sodium bicarbonate solution (saturated)

-

Anhydrous sodium sulfate

Procedure:

-

Reaction Setup:

-

In a 50-mL Erlenmeyer flask equipped with a magnetic stir bar and placed in an ice-water bath, slowly add concentrated sulfuric acid (1.3 eq) to glacial acetic acid (1.0 eq).

-

In a separate flask, dissolve pseudoionone (1.0 eq) in methylene chloride.

-

Cyclization:

-

Slowly add the pseudoionone solution to the stirred acid mixture over a period of 20 minutes, maintaining the temperature below 10°C.

-

After the addition is complete, continue stirring in the ice-water bath for an additional 20 minutes.

-

Work-up and Purification:

-

Quench the reaction by carefully pouring the mixture into a beaker containing ice and water.

-

Transfer the mixture to a separatory funnel and extract with methylene chloride.

-

Wash the organic layer with water, then with a saturated sodium bicarbonate solution until the aqueous layer is neutral, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

The crude β-ionone can be purified by vacuum distillation.[3]

Protocol 4: Synthesis of Vitamin A Acetate via Wittig Reaction

This protocol outlines the final steps, starting from a C15 intermediate derived from β-ionone. This involves the formation of a C15 phosphonium salt followed by a Wittig reaction with a C5 aldehyde.

Materials:

-

β-Vinyl-β-ionol (C15-alcohol, prepared from β-ionone)

-

Triphenylphosphine

-

Sulfuric acid

-

4-Acetoxy-2-methyl-2-butenal (C5-aldehyde)

-

Ammonia solution

-

Methanol

-

Heptane

-

Water

Procedure:

-

Formation of C15-Triphenylphosphonium Salt:

-

In a suitable reactor, dissolve triphenylphosphine (1.0 eq) in a solvent mixture of methanol, water, and heptane.

-

Slowly add sulfuric acid (1.0-1.1 eq) while maintaining the temperature between 30-50°C.

-

Add β-vinyl-β-ionol (1.0 eq) and stir the mixture at 45-50°C for several hours until the salt formation is complete.

-

Wittig Reaction:

-

To the C15-phosphonium salt solution, add 4-acetoxy-2-methyl-2-butenal (C5-aldehyde, ~1.0 eq).

-

Add an aqueous solution of ammonia (2.1-2.2 eq based on the C15-salt) as the base.

-

Maintain the reaction temperature at 48-52°C and stir for 1-3 hours.

-

Work-up and Purification:

Caption: Workflow for the Wittig reaction to synthesize Vitamin A Acetate.

Quantitative Data Summary

The following table summarizes the reported yields for the key transformations in the synthesis of Vitamin A from this compound.

Reaction Step Precursor(s) Product Catalyst/Reagent Yield (%) Reference Acetalization to Diprenyl Acetal Prenal, Prenol This compound diprenyl acetal Senecioic acid 96.8 [6] Elimination/Rearrangement to Citral This compound diprenyl acetal Citral Ammonium dihydrogen phosphate 90.2 [6] Aldol Condensation to Pseudoionone Citral, Acetone Pseudoionone Sodium hydroxide 63.1 - 93.8 [1][7] Cyclization to β-Ionone Pseudoionone β-Ionone Sulfuric acid ~90 [8] Wittig Reaction to Vitamin A Acetate C15-Phosphonium Salt, C5-Aldehyde Vitamin A Acetate Ammonia ~81 [4]

Disclaimer: These protocols are intended for use by trained professionals in a laboratory setting. Appropriate safety precautions, including the use of personal protective equipment, should be taken at all times. The reaction conditions and yields provided are based on literature reports and may vary. Optimization of these conditions may be necessary to achieve the desired results.

References

- 1. img.perfumerflavorist.com [img.perfumerflavorist.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. US2877271A - Preparation of ionones by cyclization of pseudoionones with sulfuric acid - Google Patents [patents.google.com]

- 4. CN109651150A - A method of preparing vitamine A acetate - Google Patents [patents.google.com]

- 5. WO2005058811A1 - Method for producing vitamin a acetate - Google Patents [patents.google.com]

- 6. Synthesis of Citral and Its Intermediates [yyhx.ciac.jl.cn]

- 7. CN103524317A - Synthesis method of pseudoionone - Google Patents [patents.google.com]

- 8. US5453546A - Method for the production of β-ionone from pseudoionone - Google Patents [patents.google.com]

Application of 3-Methyl-2-butenal in Flavor and Fragrance Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyl-2-butenal, also known as prenal or senecialdehyde, is a versatile α,β-unsaturated aldehyde that serves as a crucial building block in the synthesis of a wide array of flavor and fragrance compounds.[1][2][3] Its inherent sensory properties, characterized by a distinct almond-like, sweet, nutty, and fruity aroma, also make it a valuable component in flavor and fragrance formulations.[4][5] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of flavor and fragrance ingredients.

Sensory Profile and Physicochemical Properties

This compound possesses a unique and desirable aroma profile that contributes significantly to its application in the food and perfume industries. It is utilized to enhance the flavor profiles of products such as confectioneries, baked goods, and beverages.[4][5]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C5H8O | [1] |

| Molecular Weight | 84.12 g/mol | |

| Appearance | Colorless to light yellow liquid | [5] |

| Odor | Almond, sweet, nutty, fruity, cherry, brown | [4] |

| Boiling Point | 133-135 °C | |

| Flash Point | 33 °C | [6] |

| Solubility | Soluble in water (110 g/L at 20°C) | [7] |

| CAS Number | 107-86-8 | [5] |

| FEMA Number | 3646 |

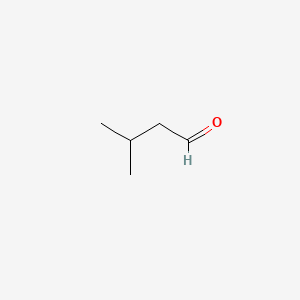

Table 2: Sensory Thresholds of Related Aldehydes

| Compound | Matrix | Odor Threshold (µg/kg) | Reference |

| 3-Methylbutanal | Cheese | 150.31 | [8] |

| 3-Methylbutanal | Water | < 150.31 | [8] |

| 2-Methylbutanal | Cheese | 175.39 | [8] |

| 2-Methylbutanal | Water | < 175.39 | [8] |

Applications in Flavor and Fragrance Synthesis